

# 3-Bromo-4-fluorobenzotrifluoride CAS number and properties

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## Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzotrifluoride

Cat. No.: B1329879

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An In-Depth Technical Guide to **3-Bromo-4-fluorobenzotrifluoride**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Bromo-4-fluorobenzotrifluoride**, a versatile fluorinated building block essential for advancements in pharmaceuticals, agrochemicals, and material science. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Compound Identification and Properties

**3-Bromo-4-fluorobenzotrifluoride** is a halogenated aromatic compound distinguished by a trifluoromethyl group, a bromine atom, and a fluorine atom attached to a benzene ring.<sup>[1]</sup> This unique substitution pattern makes it a critical and versatile building block in modern organic chemistry.<sup>[1]</sup>

CAS Number: 68322-84-9<sup>[1][2][3][4][5][6][7]</sup>

Synonyms: 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene, 3-Bromo- $\alpha,\alpha,\alpha$ ,4-tetrafluorotoluene<sup>[2]</sup>  
<sup>[5]</sup>

## Physicochemical Data Summary

The distinct physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is typically a colorless to light yellow or orange clear liquid at room temperature.[2][5][6][8]

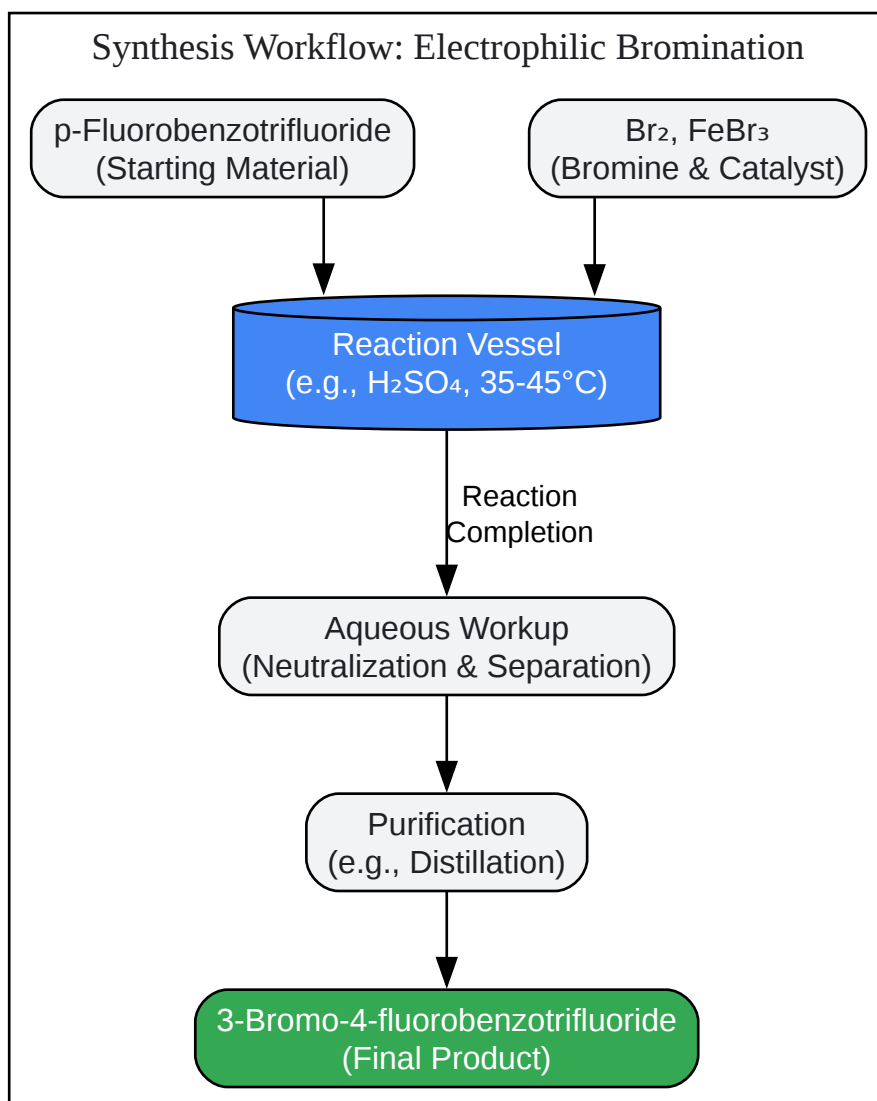
Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>4</sub>	[2][4]
Molecular Weight	243.00 g/mol	[2][3][4][9]
Density	1.706 g/mL at 25 °C	[3]
Boiling Point	148-149 °C	[3][6]
Refractive Index	n <sub>20</sub> /D 1.459	[3]
Flash Point	71.7 °C (161.1 °F) - closed cup	
Appearance	Colorless to light orange to yellow clear liquid	[2][5]
Purity	≥ 96% (GC)	[2][3][5]

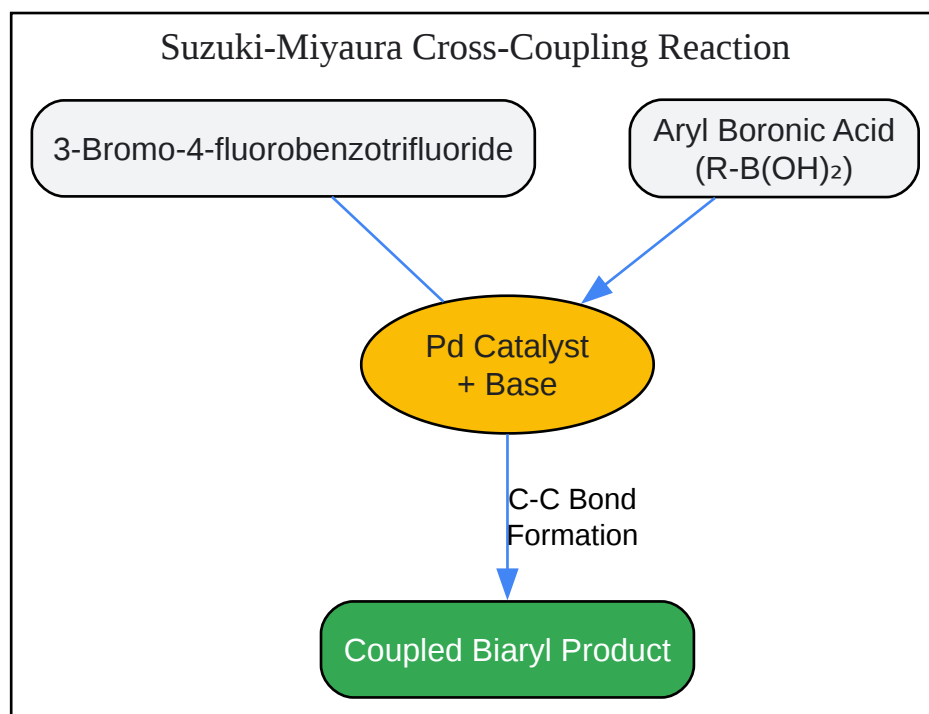
## Synthesis and Mechanistic Insights

The primary industrial synthesis of **3-Bromo-4-fluorobenzotrifluoride** is achieved through the direct bromination of p-fluorobenzotrifluoride.[1] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The trifluoromethyl (-CF<sub>3</sub>) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] Consequently, a Lewis acid catalyst, such as ferric bromide (FeBr<sub>3</sub>), is required to polarize the bromine molecule (Br<sub>2</sub>), thereby increasing its electrophilicity and enabling the reaction to proceed.[1] The reaction is initiated by the attack of the π-electron system of the p-fluorobenzotrifluoride ring on the polarized bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1]

A typical laboratory-scale synthesis involves reacting p-fluorobenzotrifluoride with bromine in the presence of catalysts like ferric bromide and lithium bromide, often with a phase-transfer catalyst such as tetrabutylammonium bromide, in concentrated sulfuric acid.[6] The reaction is typically controlled at a temperature of 35-45°C for several hours.[6]





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